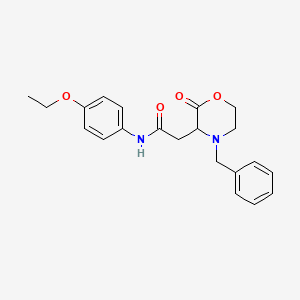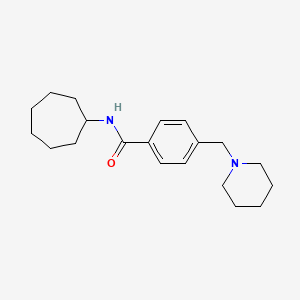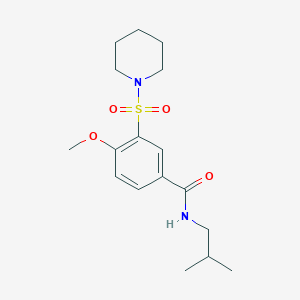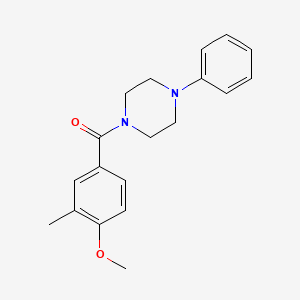
2-(4-benzyl-2-oxo-3-morpholinyl)-N-(4-ethoxyphenyl)acetamide
Descripción general
Descripción
2-(4-benzyl-2-oxo-3-morpholinyl)-N-(4-ethoxyphenyl)acetamide, also known as BEME, is a chemical compound that has been widely studied for its potential applications in scientific research. BEME is a member of the family of N-phenylacetamide derivatives, which have been shown to exhibit a range of biological activities. In
Mecanismo De Acción
The mechanism of action of 2-(4-benzyl-2-oxo-3-morpholinyl)-N-(4-ethoxyphenyl)acetamide is not fully understood, but it is believed to involve the modulation of the activity of certain enzymes and receptors in the body. 2-(4-benzyl-2-oxo-3-morpholinyl)-N-(4-ethoxyphenyl)acetamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. 2-(4-benzyl-2-oxo-3-morpholinyl)-N-(4-ethoxyphenyl)acetamide has also been shown to activate the adenosine A1 receptor, which is involved in the regulation of pain and inflammation.
Biochemical and Physiological Effects:
2-(4-benzyl-2-oxo-3-morpholinyl)-N-(4-ethoxyphenyl)acetamide has been shown to exhibit a range of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. 2-(4-benzyl-2-oxo-3-morpholinyl)-N-(4-ethoxyphenyl)acetamide has also been shown to have anticonvulsant effects, reducing the frequency and severity of seizures in animal models of epilepsy. Additionally, 2-(4-benzyl-2-oxo-3-morpholinyl)-N-(4-ethoxyphenyl)acetamide has been shown to have neuroprotective effects, protecting neurons from damage caused by oxidative stress and other insults.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(4-benzyl-2-oxo-3-morpholinyl)-N-(4-ethoxyphenyl)acetamide has several advantages for use in lab experiments. It is a readily available compound that can be synthesized in high purity and yield. It has also been extensively studied for its biological activities, making it a well-characterized compound for use in experiments. However, there are also limitations to the use of 2-(4-benzyl-2-oxo-3-morpholinyl)-N-(4-ethoxyphenyl)acetamide in lab experiments. Its mechanism of action is not fully understood, which can make it difficult to interpret experimental results. Additionally, 2-(4-benzyl-2-oxo-3-morpholinyl)-N-(4-ethoxyphenyl)acetamide has not been extensively studied in human subjects, so its potential for clinical use is not yet clear.
Direcciones Futuras
There are several future directions for research on 2-(4-benzyl-2-oxo-3-morpholinyl)-N-(4-ethoxyphenyl)acetamide. One area of interest is the development of more potent and selective analogs of 2-(4-benzyl-2-oxo-3-morpholinyl)-N-(4-ethoxyphenyl)acetamide that can be used as therapeutic agents for the treatment of various diseases. Another area of interest is the investigation of the mechanism of action of 2-(4-benzyl-2-oxo-3-morpholinyl)-N-(4-ethoxyphenyl)acetamide, which could lead to a better understanding of its biological activities and potential clinical applications. Additionally, there is a need for more studies on the safety and efficacy of 2-(4-benzyl-2-oxo-3-morpholinyl)-N-(4-ethoxyphenyl)acetamide in human subjects, which could pave the way for its use as a clinical therapeutic agent.
Aplicaciones Científicas De Investigación
2-(4-benzyl-2-oxo-3-morpholinyl)-N-(4-ethoxyphenyl)acetamide has been studied extensively for its potential applications in scientific research. It has been shown to exhibit a range of biological activities, including anti-inflammatory, analgesic, and anticonvulsant effects. 2-(4-benzyl-2-oxo-3-morpholinyl)-N-(4-ethoxyphenyl)acetamide has also been investigated for its potential as a treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, 2-(4-benzyl-2-oxo-3-morpholinyl)-N-(4-ethoxyphenyl)acetamide has been shown to have potential as a chemotherapeutic agent for the treatment of cancer.
Propiedades
IUPAC Name |
2-(4-benzyl-2-oxomorpholin-3-yl)-N-(4-ethoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O4/c1-2-26-18-10-8-17(9-11-18)22-20(24)14-19-21(25)27-13-12-23(19)15-16-6-4-3-5-7-16/h3-11,19H,2,12-15H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHDVBQLVDWGHIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CC2C(=O)OCCN2CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![10-oxo-N-(2-phenylethyl)-10H-pyrido[1,2-a]thieno[3,2-d]pyrimidine-5-carboxamide](/img/structure/B4436753.png)
![2-[(2-chlorobenzyl)thio]-4,5,6,7-tetrahydro-8H-cyclopenta[d][1,2,4]triazolo[1,5-a]pyrimidin-8-one](/img/structure/B4436768.png)

![8-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)-11H-pyrido[2,1-b]quinazolin-11-one](/img/structure/B4436774.png)
![N-(6-tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-[(1-methyl-1H-imidazol-2-yl)thio]acetamide](/img/structure/B4436780.png)

![ethyl 2-{[4-(1H-tetrazol-1-yl)benzoyl]amino}benzoate](/img/structure/B4436808.png)


![4-[3-(4-tert-butylphenyl)propanoyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B4436829.png)

![4-[(4-benzyl-1-piperazinyl)methyl]-6-(1-piperidinyl)-1,3,5-triazin-2-amine](/img/structure/B4436840.png)

![N-{1-methyl-2-[2-(4-methyl-1-piperidinyl)ethyl]-1H-benzimidazol-5-yl}butanamide](/img/structure/B4436857.png)